Z-D-Lys-obzl benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

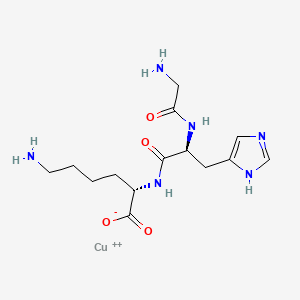

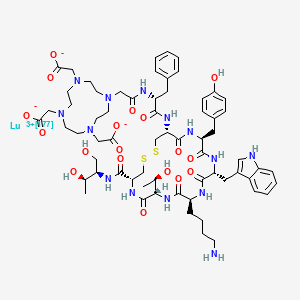

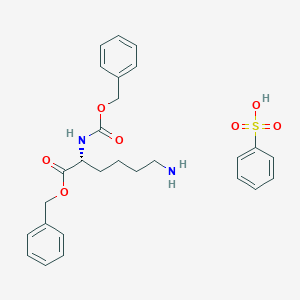

Z-D-Lys-obzl benzenesulfonate is an amino acid-containing building block . It has a molecular formula of C27H32N2O7S .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 528.6 g/mol . The exact mass is 528.19302254 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 528.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 13 . The exact mass is 528.19302254 g/mol .Scientific Research Applications

Synthesis and Biodegradable Polymers

- A study described the synthesis of amphiphilic AB-type diblock copolymers, combining hydrophobic polylactide and hydrophilic polydepsipeptide segments with reactive amino or carboxyl groups. This involved the polymerization of protected cyclodepsipeptides, including structures related to Z-D-Lys-obzl benzenesulfonate, for potential applications in drug delivery systems and biodegradable materials (Ouchi et al., 2002).

Antifouling and Antibacterial Surfaces

- Research on the modification of surfaces with compounds derived from lysine methacrylamide, including those with benzyloxycarbonyl protective groups similar to Z-D-Lys-obzl, has shown promising antifouling and antibacterial properties. These modifications are useful for medical devices and materials that require resistance to biofouling and microbial contamination (Lv et al., 2019).

Helix-Coil Transition Studies

- Investigations into the helix-coil transitions in polymers, specifically poly(gamma-benzyl epsilon-carbobenzoxy-L-lysyl-L-glutamate), provide insights into the structural properties of polymers incorporating benzyl and benzyloxycarbonyl protected amino acids. These studies are fundamental for understanding polymer behavior in various solvents and conditions (Itou et al., 1977).

Biodegradable Functional Polymers

- The development of biodegradable poly(ester amide)s with pendant amine groups, using Z-D-Lys-obzl as a monomer, highlights the potential of these materials in biomedical applications, including drug delivery and tissue engineering. The study demonstrated the synthesis, characterization, and in vitro cellular response of these polymers (Deng et al., 2009).

Layered Double Hydroxides

- Research on the synthesis of Zn-Al layered double hydroxide incorporating benzenesulfonate demonstrates the versatility of these materials for applications in catalysis, adsorption, and as precursors for advanced materials synthesis. The simple hydrothermal synthesis route offers an efficient way to create materials with tailored properties (Ogawa & Sugiyama, 2009).

Mechanism of Action

Target of Action

Z-D-Lys-obzl benzenesulfonate is primarily used as a biochemical assay reagent . It is an amino acid-containing building block and can be used as a reference compound in research about succinylated protein .

Mode of Action

It is known to be used in the synthesis of lysine peptide derivatives and glucosepane .

Biochemical Pathways

It has been used in the synthesis of glucosepane , which plays a critical role in the pathophysiology of diabetes and aging in humans .

Result of Action

It has been used as a reactant in the synthesis of glucosepane , which is known to play a critical role in the pathophysiology of diabetes and aging in humans.

Action Environment

It is recommended to store the compound under ambient conditions .

properties

IUPAC Name |

benzenesulfonic acid;benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQPTGXDPNAHSO-FSRHSHDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.